

Spectroscopic and Structural Elucidation of 3a-Epiburchellin: A Technical Guide

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Compound of Interest

Compound Name: 3a-Epiburchellin

Cat. No.: B15592467

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3a-Epiburchellin**, a neolignan natural product. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. The structural elucidation of **3a-Epiburchellin** and its stereoisomers has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), alongside total synthesis and comparison with calculated data.^{[1][2]}

Spectroscopic Data

The definitive spectroscopic data for **3a-Epiburchellin**, a diastereoisomer of Burchellin, has been determined through the total synthesis and structural analysis of four stereoisomers of Burchellin.^{[1][2]} The following tables summarize the ¹H and ¹³C NMR spectral data, which are essential for the unambiguous identification of the molecule.

Nuclear Magnetic Resonance (NMR) Data

Unfortunately, specific, detailed tables of the ¹H and ¹³C NMR chemical shifts for **3a-Epiburchellin** are not readily available in the public domain abstracts of the key research papers. Access to the full-text articles detailing the total synthesis and structural elucidation is required to provide the precise, quantitative NMR data. These publications would contain the comprehensive spectral assignments necessary for comparative analysis.^{[1][2]}

Mass Spectrometry (MS) Data

Similarly, while mass spectrometry was used in the characterization of Burchellin and its stereoisomers, the specific high-resolution mass spectrometry (HRMS) data for **3a-Epiburchellin** is contained within the full scientific publications. This data is critical for confirming the molecular formula of the compound.

Experimental Protocols

The methodologies employed in acquiring the spectroscopic data are pivotal for reproducibility and validation of the structural assignment. The general experimental procedures are outlined below, based on standard practices for the analysis of natural products.

NMR Spectroscopy

Instrumentation: ^1H and ^{13}C NMR spectra are typically recorded on high-field NMR spectrometers (e.g., 400 MHz or higher).

Sample Preparation: Samples of the purified stereoisomers are dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl_3), which is a standard solvent for the NMR analysis of non-polar organic compounds like neolignans.

Data Acquisition and Analysis: A suite of 1D and 2D NMR experiments are generally performed to fully elucidate the structure. These include:

- ^1H NMR: To determine the chemical environment and multiplicity of the protons.
- ^{13}C NMR: To identify the number and types of carbon atoms.
- 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

The structures and absolute configurations of the four stereoisomers of Burchellin were ultimately determined through a detailed analysis of this spectroscopic data, in conjunction with a comparison of experimental and calculated electronic circular dichroism data.[\[1\]](#)[\[2\]](#)

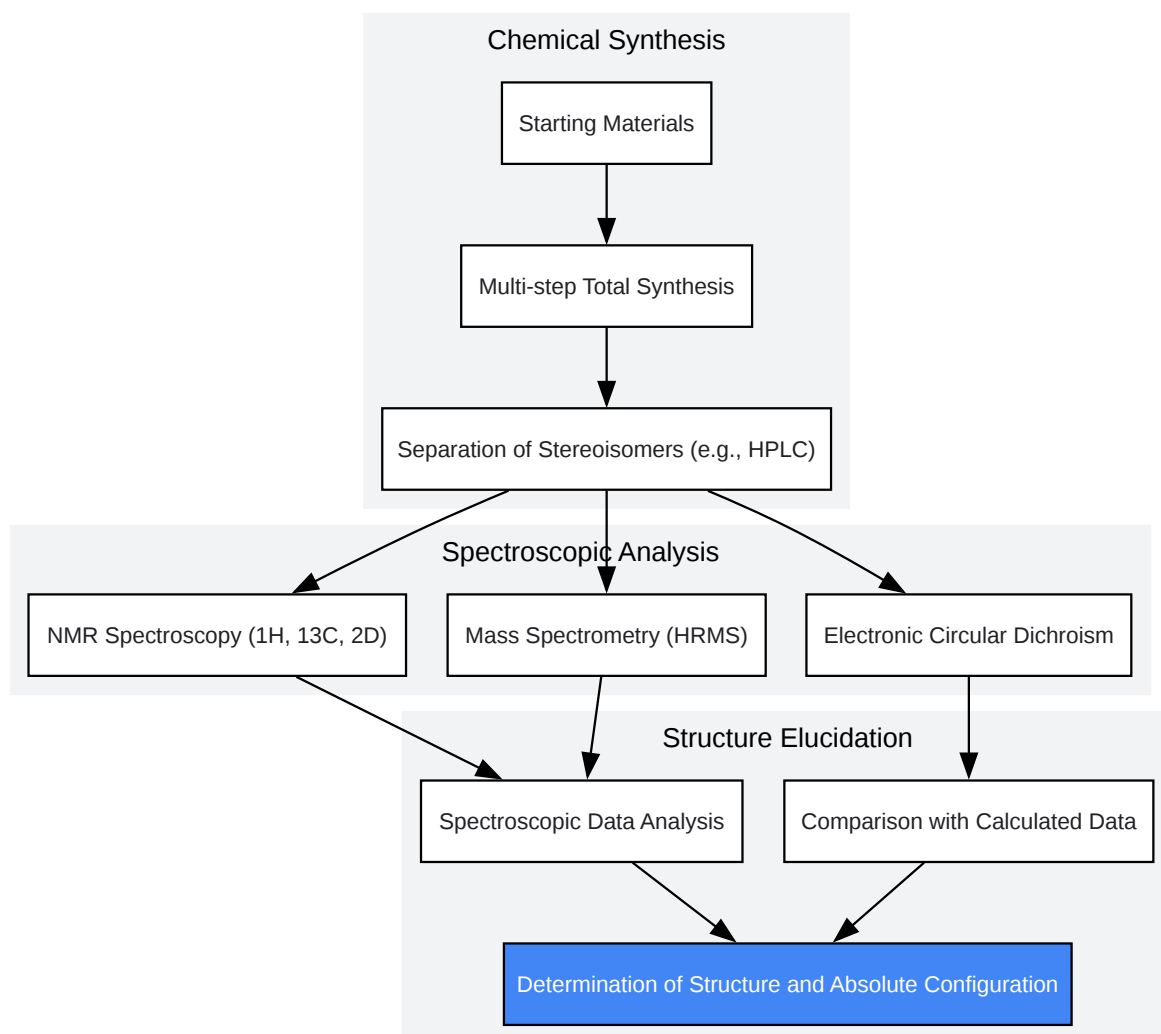
Mass Spectrometry

Instrumentation: High-resolution mass spectrometry (HRMS) is the standard technique used to determine the accurate mass and elemental composition of a molecule.

Ionization Method: Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically results in the observation of the molecular ion.

Structural Elucidation Workflow

The logical workflow for the structural determination of **3a-Epiburchellin** and its related stereoisomers involves a multi-step process that integrates synthesis and spectroscopic analysis.



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Caption: Workflow for the structural elucidation of Burchellin stereoisomers.

This in-depth guide highlights the critical role of spectroscopic data in the structural determination of **3a-Epiburchellin**. While the precise quantitative data remains within specialized scientific literature, the outlined methodologies and workflow provide a solid foundation for researchers and professionals in the field of drug discovery and development. The synthesis and characterization of all stereoisomers are paramount for understanding the structure-activity relationships of this class of neolignans.[1][2]

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References

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